2,4-Diaminobenzoxazole
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Overview
Description
2,4-Diaminobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with two amino groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminobenzoxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with aldehydes under acidic conditions to form the benzoxazole ring . Another approach involves the use of isothiocyanates and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the cyclization reaction, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and various functionalized benzoxazole compounds .
Scientific Research Applications
2,4-Diaminobenzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-diaminobenzoxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with key enzymes . In anticancer applications, it targets specific pathways involved in cell proliferation and apoptosis, such as the inhibition of DNA synthesis and induction of cell cycle arrest .
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the second amino group, resulting in different biological activities.
2,5-Diaminobenzoxazole: Similar structure but with amino groups at different positions, leading to variations in reactivity and applications.
Benzothiazole Derivatives: Contain sulfur instead of oxygen in the heterocyclic ring, exhibiting distinct chemical and biological properties.
Uniqueness: 2,4-Diaminobenzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds for medicinal and industrial applications .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,3-benzoxazole-2,4-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |
InChI Key |
OIRCRBMUOZOQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)N |
Origin of Product |
United States |
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